4,5,6,7-tetrabromo-1H-indazole
Description
Historical Context and Significance of the Indazole Nucleus in Chemical Sciences
Indazole, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.org The indazole scaffold was first described by Emil Fischer in 1883. nih.govunion.edu Though rare in nature, with only a few known naturally occurring alkaloids like nigellicine, nigeglanine, and nigellidine, the indazole nucleus is of significant interest in medicinal chemistry. wikipedia.orgnih.gov Synthetic indazole derivatives exhibit a wide array of pharmacological activities. tandfonline.comnih.gov
The versatility of the indazole ring has led to its incorporation into numerous compounds with diverse therapeutic applications. tandfonline.commdpi.com Notable examples of drugs containing the indazole moiety include:
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. wikipedia.org
Granisetron: A serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting. nih.govnih.gov
Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov
Niraparib: An anti-cancer drug for treating various types of cancer. nih.govnih.gov
The indazole structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov The 1H-tautomer is generally more thermodynamically stable. nih.gov The ability to functionalize the indazole ring at various positions allows for the synthesis of a vast library of derivatives with distinct biological properties. nih.govaustinpublishinggroup.com
Overview of Halogenation Strategies for Heterocyclic Systems
Halogenation is a fundamental transformation in organic synthesis, and halogenated heterocyclic compounds are crucial intermediates and building blocks for pharmaceuticals, agrochemicals, and materials science. rsc.orgrsc.org The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of a molecule. nih.gov
Several strategies exist for the halogenation of heterocyclic systems, each with its own advantages and limitations. These methods can be broadly categorized as follows:
Electrophilic Halogenation: This is a common method that involves the reaction of a heterocyclic compound with an electrophilic halogen source. Reagents like molecular halogens (Br₂, I₂), N-halosuccinimides (NBS, NCS, NIS), and other halogen donors are frequently used. rsc.orgmdpi.com The regioselectivity of the reaction is often influenced by the electronic properties of the heterocyclic ring and the reaction conditions. nih.gov
Nucleophilic Halogenation: This approach is particularly useful for electron-deficient heterocycles. It often involves the displacement of a leaving group, such as a nitro group or a sulfonate, by a halide ion. researchgate.net Another strategy is the deoxygenative nucleophilic halogenation of heterocyclic N-oxides. researchgate.net
Sandmeyer-type Reactions: This method involves the diazotization of an amino-substituted heterocycle, followed by treatment with a copper(I) halide to introduce the corresponding halogen.
Metal-Catalyzed Halogenation: Transition metal catalysts, such as palladium, copper, and nickel, can facilitate the direct C-H halogenation of heterocycles with high regioselectivity. rsc.org These methods often employ directing groups to control the site of halogenation. rsc.org
Halodecarboxylation: This process involves the replacement of a carboxylic acid group with a halogen. acs.org It can be a useful strategy when direct halogenation is not feasible or leads to undesired isomers. acs.org
Electrochemical Halogenation: This environmentally friendly method uses an electric current to generate the halogenating species in situ, avoiding the need for harsh chemical oxidants. researchgate.net
The choice of halogenation strategy depends on several factors, including the nature of the heterocyclic system, the desired regioselectivity, the functional group tolerance, and the availability of starting materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2Br4N2 |
|---|---|
Molecular Weight |
433.72 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-1H-indazole |
InChI |
InChI=1S/C7H2Br4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13) |
InChI Key |
RGXGOUMLFBGASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,5,6,7 Tetrabromo 1h Indazole and Its Analogues
Direct Bromination Approaches for Indazole Derivatives
Direct bromination of the indazole ring system is a primary method for introducing bromine atoms. The reactivity of the indazole core allows for electrophilic aromatic substitution, though controlling the extent and position of bromination can be challenging.
Various brominating agents and conditions are used to achieve different levels of bromination on the indazole scaffold. N-bromosuccinimide (NBS) is a widely used reagent for regioselective bromination at the C3 position of the indazole system in solvents like acetonitrile, dichloromethane, or methanol. chim.it For more extensive bromination, stronger conditions or different reagents are necessary. Using excess bromine (Br₂) can lead to polybromination, although achieving complete and selective substitution to form 4,5,6,7-tetrabromo-1H-indazole in a single step from unsubstituted indazole is often difficult due to the deactivating effect of the bromine atoms as they are added to the ring.
Recent developments have focused on metal-free halogenation of 2-substituted indazoles. nih.gov By adjusting reaction conditions, such as the amount of NBS and reaction time, it is possible to achieve polyhalogenation, including the formation of tribrominated products. nih.govresearchgate.net For instance, increasing the quantity of NBS and prolonging the reaction can yield tribrominated indazoles. nih.gov Ultrasound-assisted methods using dibromohydantoin (DBDMH) have also been developed for efficient C3-bromination. rsc.orgnih.gov Additionally, visible-light photoredox catalysis, using a catalyst like Rose Bengal with NBS, has been shown to enhance the electrophilicity of the brominating agent, allowing for the bromination of a wide range of substituted indazoles under mild conditions. digitellinc.com
Table 1: Examples of Direct Bromination Conditions for Indazole Derivatives
| Indazole Type | Brominating Agent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 2-Substituted Indazoles | NBS | EtOH or H₂O, elevated temperature | Mono-, di-, and tri-brominated products | nih.govrsc.org |
| 1H-Indazoles | DBDMH | Ultrasound assistance, 30 min | Site-specific C3-bromination | rsc.orgnih.gov |
| Substituted Indazoles | NBS / Rose Bengal | Visible light, mild conditions | C3-brominated products | digitellinc.com |
| 4-Substituted 1H-Indazoles | NBS | Elevated temperature | Regioselective C7-bromination | nih.gov |
Multi-step Synthetic Routes for Polybrominated Indazoles
Due to the challenges of direct, exhaustive bromination, multi-step syntheses are often required to produce highly substituted compounds like this compound. These routes offer greater control over the substitution pattern.
A common strategy involves the cyclization of a pre-brominated aromatic precursor. This ensures the bromine atoms are in the desired positions before the indazole ring is formed. For example, the synthesis can start from a polybrominated aniline (B41778) or a related derivative, which then undergoes a reaction to form the pyrazole (B372694) portion of the indazole ring.
Various cyclization methods are known for indazole synthesis, which can be adapted for brominated analogues. nih.gov These include:
Cadogan Reductive Cyclization : This involves the reductive cyclization of ortho-nitrobenzylidenes, which can be prepared from brominated o-nitrobenzaldehydes. organic-chemistry.org
Intramolecular Ullmann-Type Reaction : A scalable, three-step approach to a 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, which involves the condensation of a substituted aldehyde with methyl hydrazine (B178648) followed by an intramolecular copper-catalyzed Ullmann reaction. thieme-connect.com
Palladium-Catalyzed Amination : 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines via an intramolecular palladium-catalyzed amination. organic-chemistry.org
1,3-Dipolar Cycloaddition : This method uses arynes and hydrazones to construct the 1H-indazole skeleton, which can be applied to brominated precursors. organic-chemistry.org
Microwave-assisted synthesis has also been employed for the one-pot, two-step cyclization of hydrazones to form indazoles, offering an efficient and eco-friendly alternative. ajrconline.org
Another multi-step approach involves synthesizing an indazole with other functional groups on the benzene (B151609) ring, which are then converted to bromine atoms. For instance, amino groups can be transformed into bromo groups via the Sandmeyer reaction. This allows for the late-stage introduction of bromine atoms after the indazole core has been constructed. A regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, and the resulting C7-bromo-indazoles can be further functionalized, for example, through palladium-mediated Suzuki–Miyaura reactions. nih.gov
Regioselective Synthesis Strategies (e.g., N1 vs. N2 Alkylation Control)
The indazole ring has two nitrogen atoms (N1 and N2) that can be substituted, leading to two possible regioisomers. Controlling the site of substitution is a critical aspect of indazole chemistry. The alkylation of this compound would similarly yield either N1- or N2-substituted products.
The regioselectivity of N-alkylation is influenced by several factors, including the substituents on the indazole ring, the nature of the alkylating agent, the base used, and the solvent. nih.gov
N1-Alkylation : Generally, the 1H-indazole tautomer is more thermodynamically stable. nih.gov The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been identified as a promising system for selective N1-alkylation, especially for indazoles with electron-withdrawing groups at the C3 position. nih.gov Chelation effects can also drive N1 selectivity; for example, the presence of a C3- or C7-carboxylate group can chelate with a cesium cation, directing alkylation to the N1 position. nih.gov
N2-Alkylation : Conversely, certain conditions favor the formation of the N2-alkylated product. A novel, metal-free method using triflic acid (TfOH) as a catalyst with diazo compounds has been shown to produce N2-alkylated indazoles with high regioselectivity. rsc.org Steric and electronic effects also play a significant role; indazoles with substituents at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity. nih.gov
Table 2: Conditions for Regioselective N-Alkylation of Indazole Derivatives
| Desired Isomer | Reagents/Conditions | Rationale/Key Factor | Reference |
|---|---|---|---|
| N1-Alkylated Indazole | NaH in THF with alkyl bromide | Favors thermodynamic product; effective with C3-EWG | nih.gov |
| N2-Alkylated Indazole | TfOH with diazo compounds | Metal-free catalytic system promoting N2 attack | rsc.org |
| N1-Alkylated Indazole | Cesium carbonate (Cs₂CO₃) | Chelation of Cs⁺ with C3/C7 ester group | nih.gov |
| N2-Alkylated Indazole | Substituents at C7 position (e.g., NO₂) | Steric/electronic hindrance at N1 | nih.gov |
Chemoenzymatic or Catalytic Synthesis Methods
Modern synthetic chemistry increasingly relies on catalytic and chemoenzymatic methods to improve efficiency, selectivity, and environmental friendliness.
Catalytic Bromination : While many brominations use stoichiometric reagents, catalytic methods are being developed. A phosphine (B1218219) sulfide-catalyzed electrophilic bromination has been reported for the C3-bromination of indazole. chim.it
Metal-Catalyzed Cyclizations : The synthesis of the indazole ring itself often benefits from catalysis. Cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades provide a single-step assembly of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov Rhodium- and copper-catalyzed C-H activation and C-N/N-N coupling reactions have also been developed to synthesize 1H-indazoles. nih.gov
Chemoenzymatic Methods : While specific examples for this compound are not prominent in the search results, chemoenzymatic strategies are used for structurally related halogenated heterocycles. For instance, the synthesis of acyl derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, a related scaffold, has been achieved using enzymes like Novozym 435 for esterification steps. nih.govresearchgate.net This suggests that enzymatic methods could potentially be applied to modify side chains on a pre-formed tetrabromoindazole core.
Advanced Spectroscopic and Structural Elucidation of 4,5,6,7 Tetrabromo 1h Indazole
X-ray Crystallography for Solid-State Structure Determination
No published studies detailing the single-crystal X-ray diffraction analysis of 4,5,6,7-tetrabromo-1H-indazole were found. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.
Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided.
Specific bond lengths, bond angles, and dihedral angles for this compound, which are derived from X-ray crystallography data, are not available in the current body of scientific literature.
Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of this compound. nih.gov These two methods are complementary, as the selection rules for a vibrational mode to be active differ between them. arxiv.org While direct experimental spectra for this compound are not widely published, the expected spectral features can be inferred from the well-documented spectra of the parent 1H-indazole and the known effects of heavy halogen substitution. researchgate.netnih.gov
In the FT-IR spectrum of 1H-indazole, a characteristic broad band is observed in the 3150-2700 cm⁻¹ region, which is indicative of the N-H stretching vibration involved in intermolecular hydrogen bonding. nist.gov For this compound, this N-H stretching band is expected to be present, though its position and shape may be influenced by crystal packing effects. The aromatic C-H stretching vibrations, typically seen above 3000 cm⁻¹, would be absent due to the complete substitution of the benzene (B151609) ring protons with bromine atoms.
The "fingerprint" region, below 1600 cm⁻¹, is particularly informative. The indazole ring itself has characteristic vibrations, including C=C and C=N stretching modes. In the parent molecule, these appear in the 1620-1450 cm⁻¹ range. For the tetrabrominated derivative, these bands are expected to persist, potentially with slight shifts due to the electronic influence of the bromine atoms.
The most significant difference in the vibrational spectra will be the appearance of strong bands corresponding to the C-Br stretching modes. Carbon-halogen stretches are typically found in the lower frequency region of the infrared spectrum. The C-Br stretching vibrations for aromatic bromine compounds generally occur in the 600-500 cm⁻¹ range. Given the presence of four C-Br bonds, a series of strong absorptions in this region would be a defining characteristic of the this compound spectrum.
FT-Raman spectroscopy would provide complementary information. The symmetric vibrations of the molecule, such as the ring breathing modes of the heavily substituted benzene ring, are expected to give rise to strong signals in the Raman spectrum. mdpi.com The C-Br stretching modes are also typically Raman active.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
|---|---|---|---|---|
| N-H Stretch | ~3100 - 2800 | Medium-Broad | Weak | Characteristic of hydrogen-bonded N-H group in the indazole ring. |
| C=N/C=C Ring Stretch | ~1610 - 1450 | Medium-Strong | Medium-Strong | Fundamental vibrations of the indazole heterocyclic ring system. |
| N-N Stretch | ~1350 - 1250 | Medium | Medium | Vibration of the pyrazole (B372694) moiety within the indazole structure. |
| In-plane N-H Bend | ~1400 - 1300 | Medium | Weak | Bending vibration of the N-H bond within the plane of the ring. |
| Aromatic C-Br Stretch | ~600 - 500 | Strong | Strong | Heavy atom vibration; a key identifier for this compound. Multiple bands are expected. |
UV-Vis Spectroscopy for Electronic Structure and Tautomeric Analysis
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to its electronic structure and conjugation system. nih.gov For heterocyclic compounds like indazole, UV-Vis spectroscopy is also a key method for investigating tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. nih.govnih.gov
The parent 1H-indazole molecule displays characteristic absorption bands in the ultraviolet region arising from π → π* electronic transitions within the aromatic system. researchgate.net Studies on 1-methyl and 2-methyl indazole, which lock the molecule into a specific tautomeric form, show that the 1H- and 2H-tautomers have different absorption profiles. The 2H-tautomer generally absorbs light at longer wavelengths compared to the 1H-tautomer, a phenomenon that can be leveraged to study and control photochemical reactions. nih.govresearchgate.net
For this compound, two primary effects on the UV-Vis spectrum are anticipated compared to the parent compound:
Bathochromic Shift : The four bromine atoms act as auxochromes. Through their lone pair electrons, they can engage in resonance with the aromatic π-system, which typically raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths.
Hyperchromic Effect : The introduction of auxochromes often leads to an increase in the molar absorptivity (ε), known as a hyperchromic effect.
The tautomerism between the 1H- and 2H- forms is a critical aspect of indazole chemistry. The relative stability of these tautomers can be influenced by substituents and the solvent environment. UV-Vis spectroscopy can be used to analyze this equilibrium. By measuring the absorption spectrum in different solvents, it is possible to assess how solvent polarity affects the position of the tautomeric equilibrium, as the more polar tautomer is typically stabilized to a greater extent by polar solvents. While the 1H-tautomer is generally more stable for most indazoles, the extensive bromination in this compound could influence this balance.
| Compound | Tautomeric Form | Absorption Maxima (λmax, nm) | Associated Electronic Transition |
|---|---|---|---|
| 1H-Indazole | 1H-Tautomer | ~254, ~290 | π → π |
| 2-Methyl-2H-indazole | 2H-Tautomer (locked) | ~260, ~305 | π → π |
| This compound | 1H-Tautomer (Predicted) | >290 | π → π* (Bathochromically shifted) |
Note: Data for 1H-Indazole and 2-Methyl-2H-indazole are based on published spectra. researchgate.net The value for the tetrabromo derivative is a prediction based on known substituent effects.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Coordination Environment Analysis
X-ray Absorption Near Edge Structure (XANES) spectroscopy is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. uu.nllibretexts.org By tuning the X-ray energy to a specific absorption edge of an element, one can probe its oxidation state, coordination chemistry, and the nature of its chemical bonds. washington.edu For this compound, Bromine K-edge XANES spectroscopy would be an ideal tool to investigate the environment of the bromine atoms. nih.gov
The Bromine K-edge corresponds to the excitation of a Br 1s core electron to unoccupied electronic states. The energy of this edge is approximately 13474 eV. washington.edu The precise energy and the features of the XANES spectrum are highly sensitive to the chemical environment of the bromine atom.
For organobromine compounds like this compound, the Br K-edge XANES spectrum is expected to show distinct features. Covalently bonded bromine (C-Br) gives rise to a characteristic low-energy peak or shoulder on the main absorption edge, typically around 13473 eV. researchgate.net The intensity and shape of this feature, often referred to as the "white line," are related to the density of unoccupied p-states and can provide insight into the covalent character of the C-Br bond.
Furthermore, differences in the local environment of the four bromine atoms, potentially caused by steric interactions or crystal packing forces, could lead to broadening or fine structure in the XANES spectrum. By comparing the experimental spectrum of this compound with those of standard organobromine compounds (e.g., bromobenzene, polybrominated diphenyl ethers), one can precisely characterize the electronic state of the bromine atoms within the molecule. researchgate.netresearchgate.net This technique is particularly valuable because it does not require crystalline samples and can provide unique information that is not accessible through other methods. nih.gov
| Bromine Species | Compound Type | Approximate Edge Energy (eV) | Key Spectral Feature |
|---|---|---|---|
| C-Br (Aromatic) | Organobromine | ~13473 | Sharp pre-edge resonance or intense white line. |
| Br⁻ | Inorganic Salt (e.g., KBr) | ~13475 | Smoother, less intense white line compared to covalent Br. |
| BrO₃⁻ | Inorganic Oxoanion (e.g., NaBrO₃) | ~13485 | Significant shift to higher energy due to higher oxidation state. |
Note: Energy values are approximate and serve to illustrate the relative shifts between different chemical forms of bromine.
Computational Chemistry and Theoretical Investigations of 4,5,6,7 Tetrabromo 1h Indazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely applied to predict molecular geometries, electronic properties, and spectroscopic parameters with a favorable balance of accuracy and computational cost.
A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. For 4,5,6,7-tetrabromo-1H-indazole, this process would yield precise bond lengths, bond angles, and dihedral angles. The presence of four bulky bromine atoms on the benzene (B151609) ring is expected to induce some steric strain, potentially leading to minor distortions from a perfectly planar ring system.
Table 1: Predicted Optimized Geometry Parameters for this compound (Illustrative) This table presents hypothetical yet chemically reasonable values for key geometric and electronic parameters based on DFT calculations of similar heterocyclic compounds.
| Parameter | Value |
|---|---|
| N1-N2 Bond Length (Å) | 1.35 |
| C3a-C7a Bond Length (Å) | 1.40 |
| Average C-Br Bond Length (Å) | 1.89 |
| N2-N1-C7a Angle (°) | 112.5 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. nih.govthaiscience.info It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. In an MEP map, electron-rich areas (negative potential) are typically colored red, while electron-poor areas (positive potential) are colored blue.
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the nitrogen atoms of the pyrazole (B372694) ring due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bond acceptance. thaiscience.info
Positive Potential: Located on the N-H proton, making it a potential hydrogen bond donor.
Halogen Bonding Potential: The bromine atoms may exhibit regions of positive electrostatic potential on their outermost surface (a "sigma-hole"), which can engage in halogen bonding with nucleophiles.
DFT calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.govrsc.org These theoretical predictions are instrumental in assigning signals in experimental spectra and confirming molecular structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table provides an example of predicted NMR chemical shifts in ppm relative to TMS, as might be calculated using the GIAO/DFT method.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| N1-H | ~13.5 |
| C3-H | ~8.0 |
| C3 | ~138 |
| C3a | ~125 |
| C4 | ~115 |
| C5 | ~120 |
| C6 | ~120 |
| C7 | ~118 |
| C7a | ~142 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This analysis can characterize the nature of interatomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions.
Key parameters at a bond critical point (BCP)—the point of minimum electron density along a bond path—include:
Electron Density (ρ(r)): Its magnitude relates to the bond order.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction.
A QTAIM analysis of this compound would allow for the quantitative characterization of all its covalent bonds (C-C, C-N, N-N, C-H, C-Br) and any potential non-covalent intramolecular interactions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnajah.edu The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside is used to map different properties, revealing the nature and extent of intermolecular contacts.
This analysis is often paired with 2D fingerprint plots, which summarize all intermolecular contacts and provide a percentage contribution for each type of interaction. nih.govbuketov.edu.kz For a crystal of this compound, the analysis would likely highlight several key interactions:
Br···Br and Br···N/C Contacts: Halogen bonding would be a significant feature due to the four bromine atoms.
H···Br Contacts: Interactions between the N-H or C-H protons and the bromine atoms of neighboring molecules.
H···H Contacts: Van der Waals interactions between hydrogen atoms.
π–π Stacking: Potential interactions between the aromatic rings of adjacent molecules.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) This table presents a hypothetical breakdown of the percentage of the Hirshfeld surface area corresponding to different intermolecular contacts.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···Br / Br···H | 40% |
| Br···Br | 25% |
| H···H | 15% |
| C···H / H···C | 10% |
| Other (N···H, C···C, etc.) | 10% |
Tautomerism and Isomer Stability Calculations (e.g., 1H- vs. 2H-Indazole)
Indazole and its derivatives exhibit annular tautomerism, existing as an equilibrium between the 1H and 2H forms, where the proton is located on the N1 or N2 atom, respectively. nih.govnih.gov Computational chemistry is essential for determining the relative stability of these tautomers by calculating their ground-state energies.
For the parent indazole molecule, calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov The stability can be influenced by substituents and the solvent environment. The four strongly electron-withdrawing bromine atoms in this compound would modulate the electron density of the entire ring system, which could alter the energy difference between the 1H and 2H tautomers. DFT calculations would be able to predict which tautomer is thermodynamically favored.
Table 4: Predicted Relative Stabilities of 1H- and 2H-Tautomers of this compound (Illustrative) This table shows a hypothetical comparison of the calculated energies for the two tautomers in the gas phase.
| Tautomer | Relative Energy (kJ·mol⁻¹) | Relative Stability |
|---|---|---|
| This compound | 0.00 | Most Stable |
| 4,5,6,7-tetrabromo-2H-indazole | +18.5 | Less Stable |
Insufficient Data for Comprehensive Analysis of this compound Reaction Mechanisms via Quantum Mechanics
A thorough review of available scientific literature reveals a significant gap in the computational chemistry and theoretical investigation of this compound. Specifically, there is a lack of published research focusing on the elucidation of its reaction mechanisms using quantum mechanics. While computational studies, including Density Functional Theory (DFT), have been applied to understand the reactivity and reaction pathways of the broader indazole family and its derivatives, no specific studies detailing the mechanistic aspects of this compound could be identified.
Quantum mechanics serves as a powerful tool in computational chemistry to map out the potential energy surfaces of chemical reactions. Such studies typically involve the calculation of the geometries and energies of reactants, transition states, intermediates, and products. This data allows for the determination of activation energies and reaction enthalpies, providing deep insights into the favorability and kinetics of different reaction pathways. Key parameters often elucidated include bond lengths, bond angles, and vibrational frequencies of stationary points along the reaction coordinate.
For instance, theoretical investigations into the synthesis of various indazole derivatives have successfully clarified aspects of regioselectivity and the influence of substituents on the reaction mechanism. These studies often present data in the form of energy profiles and tables of calculated thermodynamic parameters. However, the heavily brominated nature of this compound introduces a level of complexity, due to the potential for halogen bonding and other non-covalent interactions, which would necessitate dedicated theoretical studies to accurately model its reactivity.
The absence of such specific research for this compound means that a detailed, data-driven discussion on its reaction mechanisms from a quantum mechanical perspective cannot be provided at this time. The scientific community has yet to publish in-depth computational analyses that would yield the necessary data for a comprehensive understanding of how this particular compound engages in chemical transformations. Therefore, any detailed discussion on this topic would be speculative and fall outside the bounds of established scientific findings.
Molecular Modeling and Simulation of 4,5,6,7 Tetrabromo 1h Indazole Interactions
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the basis of molecular recognition, such as the specific interactions within the active site of an enzyme.
While specific docking studies for 4,5,6,7-tetrabromo-1H-indazole are limited, comprehensive in silico analyses have been performed on its close analogue, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), a known inhibitor of protein kinase CK2. nih.govmdpi.com These studies reveal that the tetrabrominated benzene (B151609) ring is a key pharmacophore for binding within the ATP-binding pocket of CK2. mdpi.com
Molecular modeling based on the crystal structure of CK2 complexed with related inhibitors suggests that the primary interactions are halogen bonds. mdpi.com The bromine atoms at positions 5 and 6 of the benzimidazole (B57391) ring form critical interactions with the backbone of amino acid residues Glu114 and Val116 in the active site. mdpi.com Additionally, a hydrogen bond often forms between a nitrogen atom in the heterocyclic ring and a key lysine (B10760008) residue (Lys68) or a water-mediated bond with glutamic acid (Glu81). mdpi.com Given the structural similarity, it is hypothesized that this compound would adopt a similar binding mode, leveraging its bromine atoms for potent and selective inhibition.
Table 1: Predicted Key Interactions of Tetrabrominated Benzimidazoles in the ATP-Binding Site of Protein Kinase CK2
| Interacting Ligand Moiety | Target Protein Residue | Type of Interaction |
|---|---|---|
| Bromine atom at position 5/6 | Glu114 | Halogen Bond |
| Bromine atom at position 5/6 | Val116 | Halogen Bond |
| Heterocyclic Nitrogen Atom | Lys68 | Hydrogen Bond |
Data extrapolated from studies on 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi). mdpi.com
Further modeling of derivatives has shown that substitutions on the benzimidazole core can lead to additional apolar contacts with hydrophobic residues like Val66 and Ile174, enhancing inhibitory potency. nih.gov
The indazole scaffold is a recognized structural motif in the design of agents that target the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization. nih.gov Research has demonstrated that various novel indazole derivatives act as potent microtubule-targeting agents by binding to this site. nih.gov
Mechanism studies, including molecular docking, have confirmed that these indazole compounds can occupy the colchicine (B1669291) site, disrupting the microtubule network, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov While these studies focus on other indazole derivatives, they establish the compatibility of the indazole core with the colchicine-binding pocket. Specific docking simulations would be required to determine the precise binding mode of the 4,5,6,7-tetrabromo substitution pattern within this site.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, assessing its stability and conformational changes over time. This technique complements the static picture provided by molecular docking. In silico docking calculations for derivatives of TBBi have been followed by molecular dynamics simulations to gain deeper molecular insight into the results of in vitro enzymatic assays. mdpi.com For other classes of indazole derivatives, MD simulations have been used to confirm that the ligand remains stable within the active site of its target protein.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new compounds and identify the key structural features that influence their potency.
QSAR models have been successfully developed for various series of indazole compounds to predict their inhibitory activities against different targets. nih.gov These models are built using a training set of compounds with known activities and are validated using a separate test set. For a series of indazole compounds acting as quorum sensing inhibitors, a validated QSAR model was generated that could effectively predict the activity of new analogues. nih.gov Such models typically use a combination of 2D and 3D descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.
A primary outcome of QSAR studies is the identification of molecular features that are either beneficial or detrimental to biological activity. For halogenated benzimidazoles, the presence and position of the bromine atoms are critical for their potent inhibition of protein kinase CK2. mdpi.comnih.gov The tetrabromination pattern is a key structural feature for high-affinity binding in the ATP pocket. nih.gov
For the broader class of indazole derivatives targeting the colchicine site, structure-activity relationship (SAR) investigations have indicated that features such as a 3,4,5-trimethoxyphenyl moiety are preferred for potent antiproliferative activity. nih.gov QSAR and SAR studies collectively underscore the importance of specific substitutions on the indazole ring system to achieve desired molecular interactions and biological outcomes.
Table 2: Key Structural Features of Indazole and Analogous Scaffolds for Biological Interactions
| Structural Feature | Target Class | Contribution to Interaction |
|---|---|---|
| Tetrabromo substitution on benzene ring | Protein Kinases (e.g., CK2) | Forms critical halogen bonds in the ATP-binding site, enhancing affinity and selectivity. |
| Indazole core | Tubulin (Colchicine Site) | Serves as a suitable scaffold for positioning key pharmacophoric groups within the binding pocket. |
| 3,4,5-trimethoxyphenyl moiety | Tubulin (Colchicine Site) | A common feature in many colchicine site inhibitors that provides essential binding interactions. nih.gov |
Fragment-Based Drug Design (FBDD) Approaches Involving the Indazole Scaffold
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. stanford.edu These initial hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent, drug-like molecules. The indazole scaffold has been recognized as a "privileged fragment" in FBDD, particularly in the development of kinase inhibitors. pharmablock.com
The utility of the indazole ring system in FBDD can be attributed to several key physicochemical properties. As a bioisostere of phenol (B47542) and indole (B1671886), it is more lipophilic and less susceptible to phase I and II metabolism than phenol. pharmablock.com The indazole core possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 atom), enabling it to form crucial interactions with protein targets, such as the hinge region of kinases. pharmablock.com
While specific studies detailing the use of this compound in FBDD campaigns are not extensively documented in publicly available literature, the principles of FBDD and the known characteristics of the indazole scaffold and halogenation in drug design allow for a detailed exploration of its potential. The tetrabromination of the indazole core would significantly influence its properties as a fragment. The four bromine atoms would increase the fragment's molecular weight and alter its lipophilicity and electronic properties.
A significant aspect of incorporating bromine atoms into a fragment is the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom on a protein. acs.org These interactions are directional and can contribute significantly to binding affinity and selectivity. acs.org The presence of four bromine atoms on the this compound molecule would present multiple opportunities for halogen bonding within a protein's binding site, potentially leading to higher affinity fragments. The design of halogen-enriched fragment libraries (HEFLibs) is a strategy that leverages this principle to increase the probability of identifying strong halogen bonds in the early stages of drug discovery. frontiersin.orgcam.ac.uknih.gov
Molecular docking studies of various substituted indazole derivatives have demonstrated their ability to bind effectively to the active sites of enzymes. For instance, docking studies of indazole derivatives with the breast cancer aromatase enzyme have shown good binding affinities, with interactions primarily involving key residues like Arg115 and Met374. derpharmachemica.com Similarly, docking of indazole derivatives into the active site of the renal cancer-related protein has also revealed high binding energies for certain substituted analogs. rsc.orgnih.gov These computational studies underscore the potential of the indazole scaffold to serve as a foundational structure for designing potent inhibitors.
In a practical application of FBDD, a screening of a fragment library for inhibitors of phosphoinositide-dependent kinase-1 (PDK1) identified an aminoindazole fragment as a hit. nih.gov This initial fragment, with a molecular weight of less than 250 Da, was then optimized into a potent and lead-like PDK1 inhibitor. nih.gov This case study highlights the successful application of the indazole scaffold in an FBDD campaign.
The table below summarizes key findings from studies involving indazole derivatives in contexts relevant to FBDD, illustrating the scaffold's versatility and potential.
| Indazole Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| Substituted Indazoles | Aromatase (Breast Cancer) | Computational docking analysis revealed good binding affinities, with key interactions at Arg115 and Met374. | derpharmachemica.com |
| Indazole-3-carboxamides | Renal Cancer-Related Protein | Molecular docking studies identified derivatives with high binding energies, suggesting potential as anticancer agents. | nih.gov |
| Aminoindazoles | PDK1 | An aminoindazole fragment was identified as a hit in an FBDD screen and optimized into a potent inhibitor. | nih.gov |
| 3-Arylindazoles | Bacterial Targets | Molecular docking showed high binding energies with key amino acids in bacterial protein structures. | researchgate.net |
| Indazole-based Fragments | FGFR Kinases | Fragment-led de novo design identified an indazole-based pharmacophore for the inhibition of FGFR kinases. | researchgate.net |
The evolution of a fragment hit into a lead compound is a critical phase in FBDD. For an indazole fragment, this "fragment growing" or "linking" process would involve synthetic modifications to the core structure. The synthetic tractability of the indazole scaffold allows for substitutions at various positions, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize the fragment's properties. nih.govresearchgate.netnih.govorientjchem.org For this compound, synthetic strategies would likely focus on derivatization at the N1 position or potentially displacement of one of the bromine atoms, although the latter would be more challenging.
Mechanistic Studies of 4,5,6,7 Tetrabromo 1h Indazole at the Molecular Level
Investigation of Protein-Ligand Interactions and Inhibition Mechanisms
The inhibitory activity of indazole derivatives is primarily rooted in their ability to interact with the active sites of target proteins, leading to the modulation of their biological function. The specific substitution patterns on the indazole ring, including the presence and position of halogen atoms, play a crucial role in determining potency and selectivity. nih.govmdpi.com
The 1H-indazole scaffold has been identified as a versatile core structure for the development of inhibitors against several families of protein kinases. rsc.orgnih.gov These compounds typically function by competing with the endogenous ligand adenosine (B11128) triphosphate (ATP), thereby preventing the phosphorylation of substrate proteins and interrupting cellular signaling pathways. nih.govrsc.org
While direct studies on 4,5,6,7-tetrabromo-1H-indazole are limited, research on closely related polybrominated and substituted indazoles provides significant insight into its probable mechanisms of action against various kinases.
Protein Kinase CK2: The structurally related compound, 3,4,5,6,7-pentabromo-1H-indazole (also known as K64), was identified from a library of halogenated benzimidazole (B57391) and benzotriazole (B28993) analogs as a highly selective inhibitor of protein kinase CK2. This finding suggests that the polybrominated indazole scaffold is effective for targeting CK2's ATP-binding site.
PIM-1 and DYRK1a Kinases: The development of CK2 inhibitors has often yielded compounds with activity against other kinases, including PIM and DYRK families. nih.gov However, compounds like the aforementioned pentabromo-indazole were specifically selected for their ability to discriminate against these kinases, highlighting the potential for achieving high selectivity with the indazole scaffold.
Apoptosis Signal-Regulating Kinase 1 (ASK1): The 1H-indazole scaffold is a foundation for a novel class of ASK1 inhibitors. nih.govresearchgate.netnih.gov Mechanistic studies show that these derivatives can suppress the ASK1-p38/JNK signaling pathway, which is involved in cellular responses to stress and inflammation. nih.govnih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1): Multiple studies have established 1H-indazole derivatives as potent inhibitors of FGFR1. nih.govproquest.comnih.govbenthamdirect.comresearchgate.net Optimization of 1H-indazol-3-amine derivatives, for instance, has led to compounds with nanomolar inhibitory activity against FGFR1. nih.gov
RIO1 Kinase: Currently, there is a lack of specific research in the public domain detailing the inhibition of RIO1 kinase by this compound or its close analogs.
The primary mechanism for kinase inhibition by indazole-based compounds is competitive binding at the ATP pocket. nih.govrsc.orgresearchgate.net The indazole ring acts as a scaffold that mimics the purine (B94841) ring of ATP, forming key interactions with the hinge region of the kinase domain. nih.govrsc.org
The selectivity of these inhibitors is a critical aspect of their development, as off-target effects can arise from the highly conserved nature of the ATP-binding site across the human kinome. nih.govnih.gov The development of highly selective inhibitors, such as the CK2-selective 3,4,5,6,7-pentabromo-1H-indazole, demonstrates that modifications to the indazole core can achieve desired selectivity profiles. This selectivity is achieved by exploiting subtle differences in the amino acid residues within or near the ATP-binding pocket of different kinases. nih.gov
The table below summarizes the inhibitory activity and selectivity profile for representative indazole-based kinase inhibitors.
| Compound Class | Target Kinase | Inhibition (IC₅₀ / Kᵢ) | Selectivity Notes |
| 1H-Indazole Derivatives | FGFR1 | 3.3 nM - 15.0 nM | Can be optimized for good kinase selectivity. proquest.comnih.gov |
| 1H-Indazole Derivatives | ASK1 | Potent (specific values vary) | Designed as specific inhibitors of the ASK1 pathway. nih.govnih.gov |
| 3,4,5,6,7-Pentabromo-1H-indazole | CK2 | High (specific values not detailed) | Markedly more effective against CK2 than other kinases like PIM1 and DYRK1a. |
| 1H-Indazol-3-amine Derivatives | FGFR1 | < 4.1 nM | Potent inhibition of FGFR1 and FGFR2. nih.gov |
Current research on indazole-based kinase inhibitors, including those targeting CK2, ASK1, and FGFR1, predominantly points to an ATP-competitive (orthosteric) mechanism of action. nih.gov There is no significant evidence in the reviewed literature to suggest that this compound or its close analogs function as allosteric regulators that bind to sites distant from the ATP pocket.
A review of the scientific literature did not yield studies investigating the interaction of this compound or related indazole compounds with the Glucagon Receptor, GPR120, or GPR40. The research focus for this chemical class has been primarily on intracellular enzymes like kinases.
The therapeutic potential of the 1H-indazole scaffold extends beyond kinase inhibition. Studies have identified this structure as a novel pharmacophore for inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govacs.orggoogle.com
IDO1 is a heme-containing enzyme, and its inhibition by indazole derivatives involves interaction with the ferrous ion of the heme group as well as key residues within hydrophobic pockets of the active site. nih.govnih.govacs.org Structure-activity relationship analyses have shown that substituents at the 4- and 6-positions of the indazole ring significantly influence the inhibitory activity. nih.gov This indicates that while the core indazole structure is necessary for binding, the specific substitution pattern, such as the tetrabromination in this compound, would be a critical determinant of its potential IDO1 inhibitory efficacy.
Kinase Inhibition Mechanisms (e.g., CK2, PIM-1, DYRK1a, RIO1, ASK1, FGFR1)
Macromolecular Interaction Studies
Molecular docking and crystallography studies have provided detailed insights into the binding modes of indazole derivatives within the active sites of their target proteins. These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. nih.govrsc.org
FGFR1: Docking models of 1H-indazole derivatives in the ATP-binding pocket of FGFR1 reveal key interactions. Typically, the N-H of the indazole ring forms a hydrogen bond with the backbone of a hinge residue like Glu562, while another nitrogen atom of the indazole ring hydrogen bonds with the backbone of Ala564. nih.govrsc.org The phenyl ring of the indazole can participate in π-π stacking with residues such as Phe489, and halogen substituents often form hydrophobic interactions with residues like Val492 and Ala640, enhancing binding affinity. nih.gov
ASK1: While specific crystal structures may be limited, molecular modeling of indazole-based ASK1 inhibitors indicates binding within the ATP site, leading to the inhibition of the downstream MAPK signaling pathway. nih.gov
IDO1: For IDO1, the interaction is centered on the heme group within the active site. The indazole ring is positioned to interact with the central ferrous ion, a mechanism common for azole-based IDO1 inhibitors. acs.org The specific orientation and affinity are further dictated by interactions with hydrophobic pockets surrounding the heme. nih.govnih.gov
These macromolecular studies consistently show that the indazole scaffold serves as an effective anchor, while the nature and position of its substituents are fine-tuned to optimize interactions with the specific topology of the target's active site.
Derivatization and Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrabromo 1h Indazole
Rational Design of Derivatives based on Molecular Modeling Insights
Rational drug design for 4,5,6,7-tetrabromo-1H-indazole derivatives heavily relies on computational methods to understand and predict the interactions between the ligand and its target protein. Molecular docking and molecular dynamics (MD) simulations are key tools used to evaluate binding affinities and modes of novel analogues. researchgate.net
For instance, molecular docking studies on various indazole derivatives have been performed against targets like Cyclooxygenase-2 (COX-2), Murine double minutes-2 (MDM2), and various protein kinases. researchgate.net These studies provide insights into the binding energies and specific interactions, such as hydrogen bonds and hydrophobic contacts, with active site amino acid residues. researchgate.netresearchgate.net For example, docking of 1H-indazole analogs into the COX-2 active site revealed significant binding results, with calculated binding energies helping to identify the most promising candidates for synthesis. researchgate.net
Structure-guided design has been successfully employed to optimize indazole-based inhibitors for targets like the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK). nih.govnih.gov By analyzing the crystal structure of a target protein complexed with a lead compound, researchers can identify opportunities for modifications. This approach allows for the design of new derivatives with substituents that can form additional favorable interactions, such as halogen bonds or hydrophobic contacts, thereby enhancing inhibitory potency. nih.govnih.gov This knowledge-based approach is instrumental in modifying the this compound scaffold to achieve improved biological activity.
Chemical Modifications at the Indazole Nitrogen Atoms (N1, N2)
The indazole core possesses two nitrogen atoms (N1 and N2) that are available for chemical modification, typically through alkylation or acylation. However, the direct alkylation of the 1H-indazole scaffold often presents a significant challenge, as it can lead to a mixture of N1- and N2-substituted regioisomers. nih.gov The regioselectivity of this reaction is highly dependent on several factors, including the nature of the substituents on the indazole ring, the choice of electrophile, the base, and the solvent system. beilstein-journals.orgnih.gov
The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govnih.gov This property can be exploited to favor the formation of N1-substituted products under conditions that allow for thermodynamic equilibration. nih.gov Conversely, certain reaction conditions can favor the kinetic N2 product.
Systematic studies have shown that steric and electronic effects of substituents on the indazole ring play a crucial role in directing the outcome of N-alkylation. beilstein-journals.orgnih.gov For example, bulky substituents at the C7 position can sterically hinder attack at the N1 position, leading to preferential N2-alkylation. beilstein-journals.orgresearchgate.net Conversely, electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), have been shown to confer excellent N2 regioselectivity. beilstein-journals.orgnih.gov In contrast, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity for a range of substituted indazoles. beilstein-journals.orgnih.gov
| Indazole Substituent | Reagents (Base, Solvent) | Major Product | Reference |
|---|---|---|---|
| Unsubstituted | NaH, THF | N1 | beilstein-journals.orgnih.gov |
| Unsubstituted | Mitsunobu Conditions (DEAD, PPh3) | N2 | beilstein-journals.orgnih.gov |
| C7-NO2 | NaH, THF | N2 | beilstein-journals.orgnih.gov |
| C7-CO2Me | NaH, THF | N2 | beilstein-journals.orgnih.gov |
| C3-COMe | NaH, THF | N1 (>99%) | beilstein-journals.orgnih.gov |
| C3-tert-butyl | NaH, THF | N1 (>99%) | beilstein-journals.orgnih.gov |
Substitutions on the Fused Benzene (B151609) Ring
While the parent compound is fully substituted with bromine at positions 4, 5, 6, and 7, the generation of analogues with different substitution patterns on the fused benzene ring is a key strategy in SAR studies. The nature, number, and position of substituents on this ring profoundly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.
Synthetic routes allow for the preparation of indazoles with a wide variety of substituents on the benzene ring, including electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, chloro, fluoro). rsc.orgnih.gov For example, SAR studies on 1H-indazole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) revealed that substituent groups at both the 4- and 6-positions played a crucial role in inhibitory activity. nih.gov Similarly, the synthesis of various 6-substituted indazole derivatives has been a focus for developing new anti-cancer agents, with different aryl and heteroaryl groups being introduced at this position via Suzuki coupling reactions. nih.gov
The heavy bromination in this compound defines its character, creating a highly electron-deficient aromatic ring. The synthesis and evaluation of analogues with fewer bromine atoms or different halogens would allow for a systematic exploration of the role of the halogenation pattern in target binding and selectivity.
Substitutions at the C3 Position of the Indazole Ring
The C3 position of the indazole ring is a critical site for derivatization, as substituents at this position can directly interact with the target protein and significantly modulate biological activity. nih.govchim.it Due to the lower intrinsic nucleophilicity of the C3 carbon compared to the nitrogen atoms, direct C3-alkylation is challenging. nih.govmit.edu Therefore, functionalization often proceeds through multi-step sequences.
A common strategy involves initial halogenation (e.g., iodination or bromination) at the C3 position. chim.it These C3-haloindazoles are versatile intermediates that can undergo a variety of subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce aryl, heteroaryl, or vinyl groups. chim.it Other C3 modifications include nitration and the introduction of various carbon-based functionalities. chim.it
SAR studies have consistently shown the importance of the C3 substituent. For example, in a series of IDO1 inhibitors, a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for potent activity. nih.gov In another study focused on Aurora kinase inhibitors, fragment-based and knowledge-based design approaches were used to guide the synthesis of C3-substituted indazoles with enhanced potency and selectivity. nih.gov A recently developed method using copper hydride (CuH) catalysis enables a C3-selective allylation, allowing for the efficient preparation of C3-allyl-1H-indazoles with quaternary stereocenters. nih.govmit.educhemrxiv.org
| Functional Group | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Iodo | Halogenation | I2, KOH, DMF | chim.it |
| Bromo | Halogenation | N-Bromosuccinimide (NBS), MeCN | chim.it |
| Aryl/Heteroaryl | Negishi Coupling | C3-zincated indazole, Aryl halide, Pd catalyst | chim.it |
| Nitro | Radical Nitration | Fe(NO3)3, TEMPO | chim.it |
| Allyl (with quaternary center) | CuH-Catalyzed Allylation | N-(benzoyloxy)indazole, Allene, CuH catalyst | nih.govmit.educhemrxiv.org |
| Cyanomethyl | Photoredox Catalysis | Bromoacetonitrile, Ir(ppy)3 | acs.org |
Impact of Halogenation Pattern on Molecular Interactions and Selectivity
The dense halogenation of this compound is a defining structural feature that profoundly impacts its molecular interactions and biological selectivity. Halogen atoms, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. mdpi.comnih.govsemanticscholar.org This occurs when an electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or the nitrogen atom of an amino acid residue in a protein's active site. nih.govnih.govsemanticscholar.org
In the case of the closely related kinase inhibitor 4,5,6,7-tetrabromobenzotriazole (TBBt), crystal structures of its complex with protein kinases show multiple short contacts between the bromine atoms and backbone carbonyl oxygens, indicative of halogen bonds. researchgate.net Similarly, derivatives of tetrabromobenzimidazole have been shown to bind deep within the ATP-binding site of protein kinase CK2, establishing halogen bonds with the backbone of residues in the hinge region. nih.gov These specific interactions, facilitated by the tetrabromo pattern, contribute significantly to the high affinity and selectivity of these inhibitors.
The four bulky, electron-withdrawing bromine atoms create a unique electrostatic potential on the surface of the molecule, which complements the features of specific protein binding pockets. nih.gov This heavy halogenation also enhances the hydrophobic character of the molecule, promoting favorable interactions within hydrophobic regions of the active site. nih.gov The interplay between halogen bonding, hydrophobic effects, and solvation energies is a delicate balance; studies have shown that while binding enthalpy often becomes more favorable with larger halogens (from F to I), this can be offset by unfavorable entropy changes. nih.gov The specific 4,5,6,7-tetrabromo pattern represents a successful optimization of these competing factors for certain biological targets.
Combinatorial Chemistry Approaches for Chemical Library Generation
Combinatorial chemistry is a powerful strategy used to accelerate the drug discovery process by rapidly generating large, diverse collections of related compounds, known as chemical libraries. nih.gov This approach is well-suited for exploring the SAR of the this compound scaffold. By systematically varying substituents at key positions, researchers can efficiently identify derivatives with improved activity and properties.
In the context of the indazole core, a combinatorial library would typically be constructed by utilizing the parent scaffold and introducing a diverse set of building blocks at synthetically accessible positions, primarily the N1/N2 and C3 positions. Using parallel synthesis techniques, a foundational intermediate like this compound can be reacted with arrays of different alkylating agents (to modify N1/N2) and coupling partners (to modify C3 after initial functionalization).
For example, a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was successfully synthesized using parallel solution-phase methods. nih.govresearchgate.netacs.org This involved optimizing a key indazole cyclization reaction for library production and using automated purification to isolate hundreds of pure compounds on a multi-milligram scale. nih.govresearchgate.netacs.org Such an approach, applied to the tetrabromo-indazole scaffold, would enable a comprehensive exploration of the chemical space around this privileged core, facilitating the rapid identification of new lead compounds for various therapeutic targets.
Advanced Applications in Chemical Sciences
Indazole Scaffold in Materials Science Research
The rigid, aromatic structure of the indazole ring system makes it an attractive building block for functional organic materials. While research into indole (B1671886) and indazole derivatives for fluorescence materials is an active field, the specific contributions of 4,5,6,7-tetrabromo-1H-indazole are not extensively detailed in current literature. rsc.org
Detailed experimental data on the specific photophysical properties, such as fluorescence and phosphorescence, of this compound are not widely reported in the available scientific literature. The development of novel fluorescent materials based on indazole scaffolds is a subject of ongoing research, with studies focusing on how structural modifications affect fluorescence characteristics. rsc.org However, the impact of tetrabromination on the indazole core's emission and absorption spectra remains a specialized area requiring further investigation.
Role as Synthetic Auxiliaries or Intermediates in Organic Synthesis
Polyhalogenated heterocyclic compounds are valuable intermediates in organic synthesis, serving as platforms for constructing more complex molecules, particularly through cross-coupling reactions. rsc.orgresearchgate.net this compound fits this role as a versatile building block. Its synthesis has been achieved via the ring closure of 3,4,5,6-tetrabromo-2-methyl-N-nitroso-N-acetylaniline. portlandpress.com
The four bromine atoms on the benzene (B151609) ring can be selectively substituted or used to modulate the electronic properties of the molecule. The compound can undergo further reactions, such as alkylation and additional halogenation, to generate a library of derivatives. portlandpress.com For instance, alkylation with agents like 2-bromoethanol (B42945) or 2-dimethylaminoethylchloride yields regioisomeric products, while further bromination can produce the pentabrominated derivative, 3,4,5,6,7-pentabromo-1H-indazole. portlandpress.com This reactivity makes it a key starting material for creating diverse chemical structures for various applications.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Alkylation | 2-bromoethanol | N-hydroxyethyl-tetrabromoindazole regioisomers | portlandpress.com |
| Alkylation | 2-dimethylaminoethylchloride | N-dimethylaminoethyl-tetrabromoindazole regioisomers | portlandpress.com |
| Bromination | Bromine in anhydrous acetic acid | 3,4,5,6,7-pentabromo-1H-indazole | portlandpress.com |
Catalytic Applications and Ligand Design for Catalysis
While numerous synthetic methods utilize catalysts to produce indazole derivatives, the application of this compound itself as a catalyst or as a primary component in ligand design for catalysis is not a well-documented area of research in the reviewed literature. The indazole scaffold is more commonly explored for its biological activity rather than for its direct role in catalytic processes. chim.it
Development of Chemical Probes for Biological Research
The development of selective inhibitors for protein kinases is a crucial area of chemical biology and drug discovery. chim.itnih.gov Halogenated heterocyclic compounds have emerged as potent ATP-competitive inhibitors for several kinases. This compound has been specifically synthesized and evaluated as a chemical probe for protein kinase CK2, a key enzyme implicated in cell growth, proliferation, and cancer. portlandpress.comnih.gov
This line of inquiry follows the success of related tetrabrominated compounds, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) and 4,5,6,7-tetrabromo-1H-benzimidazole (TBI), which are also known inhibitors of CK2. portlandpress.com In a study comparing various inhibitors, this compound (designated as compound 1 or K59) was tested for its ability to inhibit CK2 and other kinases like PIM1, HIPK2, and DYRK1a. portlandpress.com The heavy bromine substituents contribute to the molecule's acidic nature, which is a feature shared with other potent tetrabrominated kinase inhibitors. portlandpress.com The compound and its derivatives represent valuable tools for studying kinase activity and for the development of more selective and potent inhibitors for therapeutic and research purposes. portlandpress.com
| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| This compound | Protein Kinase CK2 | Data reported in comparative studies of CK2 inhibitors | portlandpress.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4,5,6,7-tetrabromo-1H-indazole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of halogenated indazoles often involves bromination of precursor indazoles using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Key factors include solvent choice (e.g., DCM, THF), reaction temperature, and catalyst selection. For example, column chromatography with gradients of ethyl acetate/dichloromethane is critical for purifying intermediates . Characterization via -NMR, -NMR, and HRMS ensures structural confirmation .
Q. How can the solubility and stability of this compound be optimized for in vitro biological assays?
- Methodological Answer : Solubility is enhanced using co-solvents (e.g., DMSO) or buffered systems (phosphate buffer, pH 7.4). Kinetic solubility assays, such as those performed with TECAN IVO liquid-handling systems, quantify dissolution rates under physiologically relevant conditions. Stability is monitored via HPLC or LC-MS over time to detect degradation products .
Q. What spectroscopic techniques are essential for characterizing brominated indazoles, and how are spectral artifacts minimized?
- Methodological Answer : -NMR in deuterated DMSO or CDCl resolves aromatic and NH protons, while -NMR confirms bromine-induced deshielding effects. HRMS with ESI ionization ensures accurate mass determination. Artifacts from residual solvents or moisture are mitigated by rigorous drying and deuteration protocols .
Advanced Research Questions
Q. How does the halogen bonding geometry of this compound (K59) influence its inhibitory activity against protein kinase CK2α?
- Methodological Answer : X-ray crystallography (using tools like WinGX) reveals that Br atoms at positions 4–7 engage in halogen bonds with CK2α’s ATP-binding site, particularly with backbone carbonyl groups (e.g., Leu45, Val53). Electrostatic potential maps and docking simulations (e.g., AutoDock Vina) quantify interaction energies, showing that Br···O distances of 3.2–3.5 Å correlate with sub-μM IC values .
Q. How do pKa differences between this compound (K59) and analogs like TBBt and TBBz affect their cellular uptake and kinase selectivity?
- Methodological Answer : The higher pKa (~10.6) of K59 results in partial protonation at physiological pH, enhancing membrane permeability compared to TBBt (pKa 4.95). Cellular uptake assays (e.g., fluorescent tagging or LC-MS quantification) show K59 accumulates 2–3× faster in HeLa cells. Selectivity profiling across 60+ kinases (via KinomeScan) identifies CK2α specificity due to its unique hydrophobic pocket accommodating the indazole core .
Q. What experimental strategies resolve contradictions in reported IC values for this compound across different kinase assays?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, buffer composition). Normalize data using reference inhibitors (e.g., CX-4945 for CK2α) and perform dose-response curves under standardized ATP levels (1 mM). Statistical tools like Grubbs’ test identify outliers, while meta-analyses across datasets (e.g., ChEMBL) reconcile variability .
Q. How can crystallographic data for this compound complexes inform the design of more potent analogs?
- Methodological Answer : Structural data (PDB entries: 3BWH, 5CU1) highlight conserved interactions (e.g., Br···O halogen bonds, π-stacking with Phe113). Fragment-based drug design (FBDD) replaces bromines with bioisosteres (e.g., CF, CN) to optimize binding entropy. Free energy perturbation (FEP) calculations predict ΔΔG values for substitutions, prioritizing analogs with improved solubility and potency .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cancer cell lines?
- Methodological Answer : Variability may stem from differences in cell line genetics (e.g., TP53 status) or culture conditions (e.g., serum concentration). Use isogenic cell pairs (e.g., HCT116 WT vs. TP53) to isolate genetic factors. Standardize assays via MTT or CellTiter-Glo, and validate findings in 3D spheroid models to mimic in vivo conditions .
Q. What statistical frameworks are recommended for analyzing dose-response data of this compound in high-throughput screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
